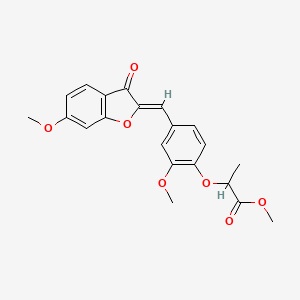

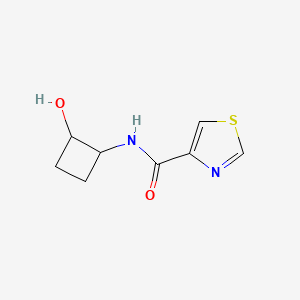

![molecular formula C15H12ClNO4S B2975201 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-63-3](/img/structure/B2975201.png)

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The multi-step synthesis involves the use of various reagents and techniques, including spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis

The molecular structure of “3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid” can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, electrophilic aromatic substitution is a common type of reaction involving aromatic rings .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The molecule of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid consists of three nearly planar segments, including a benzopyranone group, a chlorophenyl ring, and an ethene group with adjacent substituents. This structural characteristic has been studied to understand the molecular interactions and conformations (Krishnaiah et al., 1995).

Role in Plant Stress Tolerance

Benzoic acid derivatives, including this compound, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds have been found effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).

Meta-C–H Functionalization in Organic Synthesis

The compound plays a significant role in meta-C–H olefination of benzoic acid derivatives, which is crucial for step-economical organic synthesis. This process involves using a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant, representing a significant advancement in the field of organic chemistry (Li et al., 2016).

Application in Organic Electronic Devices

Benzoic acid derivatives, including this compound, have shown promising results in enhancing the performance of organic electronic devices. For instance, they have been used to treat conducting polymers, improving the conductivity and overall performance in devices like organic light-emitting devices (OLEDs) (Kang, Kim, & Kim, 2021).

Environmental Impact and Transformation

Studies have also explored the environmental impact and transformation mechanisms of benzoic acid derivatives. For example, research on benzophenone-4 (a related compound) has revealed its transformation routes in water treatment systems, which can have significant implications for the environmental fate of such compounds (Xiao et al., 2013).

Propiedades

IUPAC Name |

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S/c16-13-6-4-11(5-7-13)8-9-22(20,21)17-14-3-1-2-12(10-14)15(18)19/h1-10,17H,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCUDYHLZWGD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

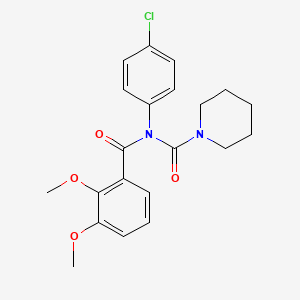

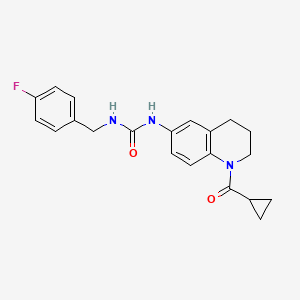

![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)

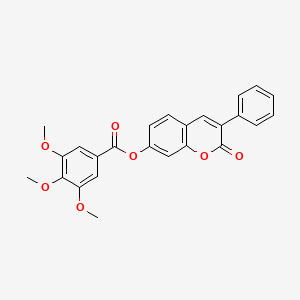

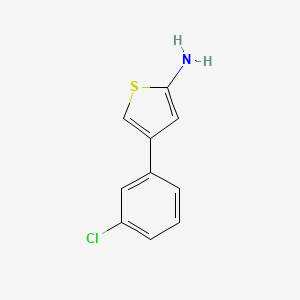

![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

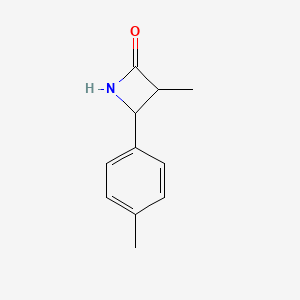

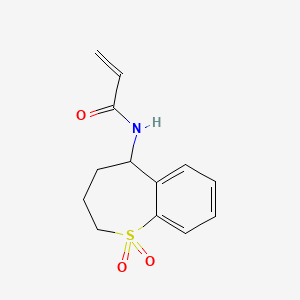

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)

![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)